molecular formula C23H28N2O6S B4053660 N-(tetrahydrofuran-2-ylmethyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(tetrahydrofuran-2-ylmethyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4053660
M. Wt: 460.5 g/mol
InChI Key: MBOBGCSEJKRQOR-UHFFFAOYSA-N
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Description

N-(tetrahydrofuran-2-ylmethyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H28N2O6S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is 460.16680779 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic and Antianxiety Activities

Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been explored for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds have shown high activity compared to established drugs like procaine amide, lidocaine, diazepam, and buspirone, indicating potential therapeutic applications in cardiovascular and psychiatric disorders (Amr et al., 2010).

Heterocyclic Synthesis

The utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives has been demonstrated. These compounds exhibit significant antimicrobial activity, suggesting their potential application in developing new antimicrobial agents (Wardakhan et al., 2005).

Adenosine A1 Receptor Allosteric Enhancers

Research on 2-aminothiophene-3-carboxylates and carboxamides has shown that these molecules act as allosteric enhancers of the adenosine A1 receptor. Some compounds in this category are more potent and efficacious than the known enhancer PD81,723, suggesting their use in neurological and cardiovascular therapies (Nikolakopoulos et al., 2006).

Synthesis of Biologically Active Heterocyclic Compounds

The synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes illustrate the versatility of thiophene derivatives in chemical synthesis. These compounds exhibit good coloration and fastness properties on polyester, indicating their utility in industrial applications, particularly in the textile industry (Sabnis & Rangnekar, 1989).

Antitumor Evaluation

The novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide reveal the potential of thiophene derivatives in cancer therapy. Many of these compounds demonstrated high inhibitory effects on human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S/c1-28-16-10-13(11-17(29-2)20(16)30-3)21(26)25-23-19(15-7-4-8-18(15)32-23)22(27)24-12-14-6-5-9-31-14/h10-11,14H,4-9,12H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOBGCSEJKRQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tetrahydrofuran-2-ylmethyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(tetrahydrofuran-2-ylmethyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 3
N-(tetrahydrofuran-2-ylmethyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(tetrahydrofuran-2-ylmethyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
N-(tetrahydrofuran-2-ylmethyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(tetrahydrofuran-2-ylmethyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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